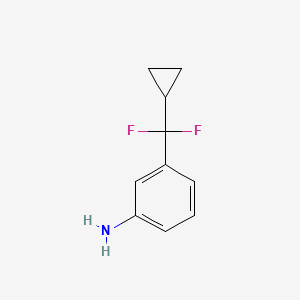

3-(Cyclopropyldifluoromethyl)aniline

Description

Significance of Fluorinated Aniline (B41778) Motifs in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules, a strategy known as fluorination, is a widely employed tactic in modern drug discovery and materials science. When applied to the aniline scaffold, the introduction of fluorine atoms or fluorine-containing groups like the difluoromethyl group can profoundly alter the molecule's physicochemical properties.

Fluorine's high electronegativity can influence the acidity and basicity of the nearby amino group, affecting how the molecule interacts with biological targets. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer in vivo half-life for drug candidates. The lipophilicity, or "fat-solubility," of a molecule is another critical parameter that fluorine can modulate, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Aniline derivatives, in general, are foundational materials in the synthesis of a wide array of chemicals, including dyes, polymers, and pharmaceuticals.

Strategic Importance of Cyclopropyl (B3062369) Groups in Molecular Architecture

The cyclopropyl group, the smallest of the cycloalkanes, is a highly valuable structural motif in medicinal chemistry. Despite its simple structure, it imparts a range of beneficial properties to a molecule. The rigid nature of the three-membered ring can lock a portion of a molecule into a specific conformation, which can lead to more precise and potent interactions with biological receptors. This conformational constraint can be entropically favorable for binding, enhancing the efficacy of a drug candidate. smolecule.comsmolecule.com

Key features and advantages of incorporating a cyclopropyl group include:

Metabolic Stability : The cyclopropyl ring is generally resistant to metabolic degradation, offering an advantage over more flexible alkyl chains. smolecule.com

Potency and Selectivity : By fixing the conformation of a molecule, the cyclopropyl group can enhance binding affinity and selectivity for its intended biological target, potentially reducing off-target effects. smolecule.com

Modulation of Physicochemical Properties : The introduction of a cyclopropyl group can influence a molecule's solubility and lipophilicity. smolecule.com

The unique electronic properties of the cyclopropyl ring, which has some characteristics of a double bond, can also influence the reactivity and interactions of adjacent functional groups.

Rationale for Academic Investigation of 3-(Cyclopropyldifluoromethyl)aniline

The academic interest in this compound stems from the strategic combination of the fluorinated group and the cyclopropyl ring on an aniline framework. This molecule serves as a trifunctional building block, where each component can be independently modified, allowing for the systematic exploration of chemical space.

The rationale for its investigation can be summarized as follows:

Synergistic Effects : Researchers are interested in how the electron-withdrawing nature of the difluoromethyl group and the unique conformational and electronic properties of the cyclopropyl ring collectively influence the reactivity of the aniline core.

Medicinal Chemistry Scaffolding : The compound represents a valuable scaffold for the synthesis of novel bioactive molecules. The aniline nitrogen provides a handle for further functionalization, while the fluorinated cyclopropyl moiety can be used to fine-tune the pharmacological properties of the resulting compounds.

Exploration of Novel Chemical Space : The synthesis and study of molecules like this compound contribute to the fundamental understanding of how different functional groups interact and influence molecular properties. This knowledge is crucial for the rational design of new molecules with desired characteristics.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components strongly suggest its utility as a valuable intermediate for creating novel compounds with potentially enhanced biological activity and improved physicochemical properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

3-[cyclopropyl(difluoro)methyl]aniline |

InChI |

InChI=1S/C10H11F2N/c11-10(12,7-4-5-7)8-2-1-3-9(13)6-8/h1-3,6-7H,4-5,13H2 |

InChI Key |

JUEGBKWSMHBFLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)N)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropyldifluoromethyl Aniline

Retrosynthetic Disconnection Strategies for the Cyclopropyldifluoromethyl Aniline (B41778) Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic route. ias.ac.inresearchgate.net For a molecule like 3-(Cyclopropyldifluoromethyl)aniline, several logical disconnection strategies can be envisioned, primarily focusing on the formation of the carbon-carbon and carbon-heteroatom bonds.

Key retrosynthetic disconnections for the target molecule include:

C-C Bond Disconnection (A): This strategy involves disconnecting the cyclopropyl (B3062369) group from the aromatic ring. This approach simplifies the problem into the synthesis of a functionalized aniline precursor, such as 3-bromo-1-(difluoromethyl)benzene, and a suitable cyclopropylating agent or a cyclopropyl-organometallic reagent for a cross-coupling reaction.

C-C Bond Disconnection (B): An alternative disconnection breaks the bond between the aromatic ring and the difluoromethyl group. This pathway would require a 3-cyclopropylaniline (B1590365) precursor, which would then undergo difluoromethylation. This is a common strategy, as numerous methods for the direct difluoromethylation of aromatic C-H bonds or via cross-coupling have been developed. rsc.org

C-N Bond Disconnection / Functional Group Interconversion (FGI): A third approach involves the interconversion of the amine functional group. ias.ac.in Typically, an amino group on an aromatic ring is installed via the reduction of a nitro group. This FGI leads to a precursor like 1-cyclopropyl-3-(difluoromethyl)-5-nitrobenzene. This strategy is advantageous as the nitro group is a strong electron-withdrawing group, which can influence the regioselectivity of earlier synthetic steps. The synthesis then relies on established methods for nitration and subsequent reduction.

These strategies break down the complex target into more manageable synthetic challenges: the regioselective functionalization of an aromatic ring, the installation of a difluoromethyl group, and the formation of a cyclopropane (B1198618) ring.

Methodologies for Installing the Difluoromethyl Group onto Aromatic Precursors

The incorporation of the difluoromethyl (CF₂H) group is a critical step in the synthesis. cas.cn Due to its unique electronic properties, installing this group requires specialized reagents and conditions. Methodologies can be broadly categorized by their approach to regioselectivity and the nature of the reagents used.

Achieving the desired meta-substitution pattern on the aniline ring is a significant challenge. Direct C-H functionalization is an ideal strategy as it minimizes synthetic steps. rsc.org

Directed C-H Functionalization: While direct C-H functionalization is highly desirable, controlling regioselectivity on a simple aniline can be difficult. However, by using directing groups, specific positions can be targeted. For instance, ruthenium-catalyzed meta-selective C-H difluoromethylation has been demonstrated on 2-arylpyridine derivatives, suggesting that a suitably chosen directing group could facilitate the desired transformation on an aniline precursor. mdpi.com

Cross-Coupling Reactions: A more common and controllable approach involves the cross-coupling of a pre-functionalized aromatic ring (e.g., an aryl halide or boronic acid) with a difluoromethyl source. For the synthesis of this compound, a precursor such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) could be coupled with a difluoromethylating agent under metal catalysis. cas.cnrsc.org This method offers excellent control over regioselectivity, as the position of the CF₂H group is determined by the initial placement of the halide or boron functionality.

A wide array of reagents has been developed for difluoromethylation, each with its own mechanism and substrate scope. These can be classified as radical, nucleophilic, or electrophilic. acs.orgalfa-chemistry.com

Radical Difluoromethylation: This approach generates a CF₂H radical, which then adds to the aromatic precursor. Reagents like bromodifluoromethane (B75531) (BrCF₂H) or sodium difluoromethanesulfinate (HCF₂SO₂Na) are common radical precursors, often initiated by photoredox catalysis. acs.orgalfa-chemistry.com Radical C-H difluoromethylation is particularly effective for heteroaromatic compounds. rsc.org

Nucleophilic Difluoromethylation: These methods utilize a difluoromethyl anion equivalent. (Trifluoromethyl)trimethylsilane (TMSCF₂H) is a widely used precursor that generates the CF₂H anion in the presence of a base. alfa-chemistry.com Organometallic reagents, such as (difluoromethyl)zinc complexes, are also effective for the copper- or palladium-catalyzed difluoromethylation of aryl halides. cas.cnacs.org

Electrophilic Difluoromethylation: These reagents deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. While less common for simple arenes, reagents like S-(difluoromethyl)sulfoximines can react with nucleophiles like enolates. alfa-chemistry.com Another pathway involves the generation of difluorocarbene (:CF₂), which can react with various nucleophilic sites. alfa-chemistry.com

Below is a table summarizing various difluoromethylation reagents.

| Reagent Type | Example Reagent | Usage | Typical Substrates / Reaction |

|---|---|---|---|

| Radical | HCF₂SO₂Na | Stoichiometric (Radical Precursor) | Arenes, Heteroarenes (Minisci-type reactions) |

| Radical | BrCF₂H | Stoichiometric (Radical Precursor) | Alkenes, Arenes (often via photoredox) |

| Nucleophilic | TMSCF₂H | Stoichiometric (with base) | Carbonyls, Aryl Halides (metal-catalyzed) |

| Nucleophilic | (DMPU)₂Zn(CF₂H)₂ | Stoichiometric | Aryl Iodides (Cu-catalyzed cross-coupling) rsc.orgacs.org |

| Electrophilic | N-Phenyl-N-tosyldifluoroacetamide | Stoichiometric | Aryl Boronic Acids (Pd-catalyzed) acs.org |

Synthetic Routes to Functionalized Cyclopropyl Moieties

The cyclopropane ring is a strained, three-membered carbocycle that can be challenging to construct, especially on highly functionalized molecules. wikipedia.orgacsgcipr.org Its synthesis often requires highly reactive intermediates like carbenes or carbenoids. wikipedia.org

Several robust methods exist for converting alkenes into cyclopropanes, which could be applied to a styrene-like precursor in the synthesis of the target molecule.

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane stereospecifically. wikipedia.orgnih.gov A widely used modification employs diethylzinc (B1219324) and diiodomethane (B129776) (the Furukawa reagent), which is often more effective. nih.govnih.gov This reaction is known for its functional group tolerance, making it suitable for complex molecular scaffolds. nih.gov

Transition Metal-Catalyzed Cyclopropanation: This approach involves the decomposition of diazo compounds (e.g., ethyl diazoacetate) by a transition metal catalyst (containing Rh, Ru, Cu, or Co) to generate a metal carbene, which then transfers to an alkene. nih.govnih.gov This method is highly versatile and can be rendered asymmetric by using chiral ligands. nih.gov

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. wikipedia.orgresearchgate.net This is a powerful method for constructing highly functionalized cyclopropanes.

When adjacent stereocenters are present, controlling the stereochemistry of the cyclopropanation reaction becomes critical.

Substrate-Directed Cyclopropanation: The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can control the facial selectivity of the cyclopropanation. unl.pt In the Simmons-Smith reaction, the zinc carbenoid can coordinate to the hydroxyl group, directing the methylene (B1212753) transfer to the syn face of the double bond with high diastereoselectivity. nih.govunl.pt

Catalyst-Controlled Cyclopropanation: In transition-metal-catalyzed reactions, the use of chiral ligands on the metal center can induce high levels of enantioselectivity and diastereoselectivity. nih.govrsc.org This approach does not rely on a directing group within the substrate and offers a more general solution for stereocontrolled cyclopropane synthesis. rsc.org A variety of chiral phosphoric acid catalysts have also been shown to promote highly enantio- and diastereoselective cyclopropanations under mild conditions. rsc.org

The table below outlines key features of different diastereoselective cyclopropanation methods.

| Method | Key Feature / Reagent | Stereocontrol Element | Typical Substrate |

|---|---|---|---|

| Directed Simmons-Smith | Et₂Zn, CH₂I₂ | Substrate (e.g., hydroxyl group) directs carbenoid addition unl.pt | Allylic and homoallylic alcohols |

| Metal-Catalyzed Carbene Transfer | Rh₂(OAc)₄, Diazo compound | Chiral ligands on the metal catalyst nih.gov | Alkenes |

| Organocatalysis | Chiral Phosphoric Acid | Chiral catalyst environment rsc.org | Vinylboronic acids, Isochromene acetals rsc.org |

| Michael Addition-Initiated Ring Closure | Base, α,β-unsaturated compound | Stereochemistry of the Michael addition step researchgate.net | Electron-deficient alkenes |

Formation of the Aromatic Amine Functionality

The strategic installation of the amino group onto the aromatic ring bearing the cyclopropyldifluoromethyl substituent is a pivotal transformation. The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the aromatic ring, necessitating careful selection of synthetic methods. Key strategies involve either the conversion of a pre-existing functional group on the ring into an amine or the direct formation of a carbon-nitrogen bond with an appropriate nitrogen source.

Two of the most powerful and versatile methods for forming the aromatic amine functionality in complex molecules are reductive amination of a ketone precursor and palladium-catalyzed C-N bond formation.

Reductive Amination

The reaction proceeds in a one-pot fashion, where the ketone, a nitrogen source (e.g., ammonium (B1175870) acetate), and a reducing agent are combined. bohrium.com A plausible pathway involves the initial condensation of 3-(cyclopropyldifluoromethyl)cyclohexanone with ammonia (B1221849) to form an enamine or imine, which then undergoes aromatization, driven by a hydrogen acceptor or an oxidant, to yield the final aniline product. Systems such as Palladium on carbon (Pd/C) with an ethylene (B1197577) co-reductant have been shown to be effective for the direct conversion of cyclohexanones to anilines under non-aerobic conditions. bohrium.com

Common reducing agents used in reductive amination include various borohydride (B1222165) reagents. harvard.edu The choice of reducing agent is critical to ensure chemoselectivity.

| Reagent | Typical Conditions | Notes |

| H₂/Catalyst (e.g., Pd/C) | H₂ gas, solvent (e.g., MeOH, EtOH) | Effective for both imine reduction and potential aromatization. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH (6-7), solvent (e.g., MeOH) | Reduces the intermediate iminium ion much faster than the starting ketone. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst, solvent (e.g., DCE, THF) | A milder and less toxic alternative to NaBH₃CN, highly selective for iminium ions. harvard.eduresearchgate.net |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a premier method for the synthesis of anilines from aryl halides or triflates. nih.govmit.edu This methodology would involve coupling a 1-halo-3-(cyclopropyldifluoromethyl)benzene derivative with an ammonia surrogate or a protected amine, followed by deprotection.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed, releasing the aniline product and regenerating the Pd(0) catalyst. thermofishersci.in

The presence of the electron-withdrawing cyclopropyldifluoromethyl group presents a specific challenge. Fluoroalkyl substituents can destabilize the aniline products under the strongly basic, high-temperature conditions often used in C-N coupling. nih.govberkeley.edu Therefore, the development of milder reaction conditions is crucial. Research has shown that using weaker bases, such as potassium phenoxide (KOPh), in conjunction with specialized phosphine (B1218219) ligands, can facilitate these challenging transformations at lower temperatures and with greater functional group tolerance. nih.govberkeley.edu Due to the electron-withdrawing fluoroalkyl group, the turnover-limiting step of the catalytic cycle is often the final reductive elimination step. nih.govberkeley.edu

The selection of the ligand is paramount for a successful coupling reaction. Bulky, electron-rich phosphine ligands are typically required to promote both the oxidative addition and the crucial reductive elimination steps.

| Ligand | Catalyst Precursor | Base | Key Features |

| AdBippyPhos | [Pd(allyl)Cl]₂ | KOPh | Effective for coupling fluoroalkylamines with aryl halides under mild conditions. nih.gov |

| t-BuXPhos | Pd₂(dba)₃ | NaOt-Bu | A versatile ligand for a wide range of C-N coupling reactions. harvard.edu |

| Josiphos-type ligands | Pd(OAc)₂ | K₃PO₄ | Often used for amination of electron-deficient aryl chlorides. |

In any multistep synthesis, ensuring the stability of all functional groups throughout the sequence is critical. The synthesis of this compound requires careful consideration of the reactivity of both the cyclopropyl and the difluoromethyl moieties during the formation of the aniline.

Cyclopropyl Group Stability: The cyclopropyl ring is a strained three-membered ring that can be susceptible to cleavage under certain conditions, particularly strong acidic conditions or some catalytic hydrogenation protocols that employ harsh conditions. Therefore, when forming the aniline, methods that avoid these conditions are preferred. For instance, if a nitro group is used as a precursor to the amine (via reduction), the choice of reducing agent is key. While catalytic hydrogenation (e.g., H₂/Pd-C) is common, conditions must be optimized to prevent cyclopropane ring opening. Alternative reduction methods, such as using metals in acidic media (e.g., SnCl₂/HCl), must be carefully buffered or replaced with milder options like transfer hydrogenation.

Difluoromethyl Group Influence: The -CF₂H group is a strong electron-withdrawing group and acts as a hydrogen bond donor. nih.gov While generally stable, its electronic influence on the aromatic ring is significant. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration (a common precursor route to anilines) require more forcing conditions. Conversely, it activates the ring towards nucleophilic aromatic substitution (SₙAr), which could be a viable, though less common, strategy for installing the amine group if a suitable leaving group (like fluorine) is positioned ortho or para to a strong activating group.

During palladium-catalyzed coupling, the electron-withdrawing nature of the substituent makes the final C-N bond-forming reductive elimination step more difficult. nih.govberkeley.edu This challenge is overcome by using highly electron-donating ligands that increase the electron density on the palladium center, thereby facilitating the expulsion of the aniline product. The choice of a late-stage amination strategy must account for the compatibility of the required reagents with any other functional groups present on a more complex molecular scaffold.

Elucidation of Chemical Reactivity and Derivatization Pathways of 3 Cyclopropyldifluoromethyl Aniline

Reactivity Profiling of the Aniline (B41778) Core

The chemical behavior of 3-(Cyclopropyldifluoromethyl)aniline is largely dictated by the aniline moiety. The amino group (-NH₂) profoundly influences the reactivity of the aromatic ring and also serves as a primary site for a variety of chemical transformations.

The amino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles primarily to the ortho and para positions. byjus.comwikipedia.org This is a consequence of the nitrogen atom's lone pair of electrons, which can be donated into the benzene (B151609) ring's π-system through resonance. This donation increases the electron density at the carbons ortho (C2, C6) and para (C4) to the amino group, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgyoutube.com

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Aniline reacts readily with bromine water, even in the absence of a catalyst, to yield a precipitate of 2,4,6-tribromoaniline. byjus.com This high reactivity underscores the strong activating nature of the amino group.

Sulfonation: Reaction with sulfuric acid forms anilinium hydrogen sulfate, which upon heating, rearranges to produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

Nitration: The direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex. The strongly acidic conditions can protonate the basic amino group to form the anilinium ion (-NH₃⁺). chemistrysteps.com This ion is a deactivating group and a meta-director due to its electron-withdrawing inductive effect. Consequently, the nitration of aniline often yields a mixture of ortho, para, and a significant proportion of meta-nitroaniline. byjus.comyoutube.com

For this compound, the amino group directs incoming electrophiles to the C2, C4, and C6 positions. The existing substituent at C3 will sterically and electronically influence the final product distribution, a factor discussed in section 3.2.

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. quora.com This allows this compound to participate in a variety of nucleophilic addition and condensation reactions. For instance, anilines can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. Electron-rich aniline derivatives have been shown to be effective catalysts for hydrazone formation, highlighting their nucleophilic capabilities. rsc.org The aniline ring itself, activated by the amino group, can also act as a carbon nucleophile in certain contexts, such as in coupling reactions with highly electrophilic arenediazonium salts. chemistrysteps.com

The amino group is a versatile functional handle for numerous synthetic transformations.

Diazotization: Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form diazonium salts. organic-chemistry.orgyoutube.com This reaction converts the amino group into an excellent leaving group (N₂), creating a synthetically valuable intermediate. Arenediazonium salts derived from this compound can subsequently undergo a range of substitution reactions (e.g., Sandmeyer, Schiemann reactions) to introduce a wide variety of functional groups—such as halides, cyano, and hydroxyl groups—onto the aromatic ring. organic-chemistry.org

Amide Formation: Anilines readily react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. dergipark.org.trresearchgate.net This is a robust and common reaction in organic synthesis. The reaction can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the aniline. nih.govyoutube.com The formation of an amide bond from this compound serves to protect the amino group or to incorporate the entire molecular scaffold into larger, more complex structures.

Impact of the Cyclopropyldifluoromethyl Substituent on Aromatic Reactivity

The substituent at the C3 position, cyclopropyldifluoromethyl, exerts a significant influence on the reactivity of the aniline ring through a combination of electronic and steric effects.

The electronic nature of a substituent can be quantified using Hammett constants (σ), which describe the electron-withdrawing or electron-donating influence of a substituent on the reactivity of a benzene ring. wikipedia.org The cyclopropyldifluoromethyl group is a composite substituent with opposing electronic characteristics.

Cyclopropyl (B3062369) Group: The cyclopropyl group is generally considered to be electron-donating. Its strained C-C bonds have significant p-character, allowing for electronic interaction with the aromatic π-system. researchgate.net Hammett constants for the cyclopropyl group are negative (σm = -0.07, σp = -0.21), indicating its electron-donating nature. pitt.edu

Difluoromethyl Group: In contrast, the difluoromethyl group (-CHF₂) is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This effect is primarily inductive. By analogy, the trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups (σm = 0.43, σp = 0.54). wiredchemist.com

Decreased Basicity: The electron-withdrawing substituent will reduce the electron density on the nitrogen atom of the amino group, making this compound a weaker base than unsubstituted aniline. chemistrysteps.com

Ring Deactivation: The substituent will withdraw electron density from the aromatic ring, counteracting the activating effect of the amino group. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to simple aniline.

| Substituent | σm | σp | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -NH₂ | -0.16 | -0.66 | Strongly Donating |

| -CH₃ | -0.07 | -0.17 | Donating |

| -cyclopropyl | -0.07 | -0.21 | Donating pitt.edu |

| -CF₃ | 0.43 | 0.54 | Strongly Withdrawing wiredchemist.com |

| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing wiredchemist.com |

The three-dimensional structure and size of the cyclopropyldifluoromethyl group play a critical role in directing the regioselectivity of reactions.

Conformational Analysis: Studies on cyclopropylbenzene (B146485) have shown that the most stable conformation is the "bisected" form, where the plane of the aromatic ring is perpendicular to the plane of the cyclopropyl ring. researchgate.net This arrangement minimizes steric repulsion. While the addition of two fluorine atoms increases the complexity, a similar perpendicular orientation is likely favored for the cyclopropyl moiety in this compound to minimize steric interactions with the aromatic ring.

Steric Directing Effects: The amino group directs electrophilic attack to the C2, C4, and C6 positions. The cyclopropyldifluoromethyl group at C3 is adjacent to one of these activated positions (C2). The steric bulk of this substituent will likely hinder the approach of an electrophile to the C2 position. youtube.com Consequently, electrophilic aromatic substitution reactions on this compound are expected to show a preference for substitution at the less sterically encumbered C4 (para) and C6 (ortho) positions. The precise ratio of C4 to C6 substitution would depend on the size of the incoming electrophile and the specific reaction conditions. youtube.com

Despite a comprehensive search for scientific literature and patent filings concerning the chemical compound this compound, there is insufficient publicly available data to generate a detailed article on its chemical reactivity and derivatization pathways as requested.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and content requirements at this time. The compound may be a relatively new or specialized chemical intermediate with applications that are not yet widely published in peer-reviewed literature.

State of the Art Spectroscopic Characterization Techniques for 3 Cyclopropyldifluoromethyl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural assignment of 3-(Cyclopropyldifluoromethyl)aniline, providing insights into the chemical environment of each nucleus.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Definitive Structural Assignment

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the cyclopropyl (B3062369) protons. The aromatic protons will appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration. The cyclopropyl protons will show characteristic multiplets in the upfield region, typically between δ 0.5 and 1.5 ppm, due to their unique shielded environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-1) is expected around δ 140-150 ppm, while the carbon bearing the cyclopropyldifluoromethyl group (C-3) will also be in the downfield region. The difluoromethyl carbon will be split into a triplet by the two fluorine atoms. The cyclopropyl carbons will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. For this compound, the two fluorine atoms of the difluoromethyl group are expected to give a signal that is split into a triplet by the adjacent proton. The chemical shift will be indicative of the electronic environment created by the cyclopropyl and aniline (B41778) moieties.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | |

| -NH₂ | Variable | br s | |

| Cyclopropyl-H | 0.5 - 1.5 | m |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Key Features |

| Aromatic C-NH₂ | 140 - 150 | |

| Aromatic C-CF₂ | 130 - 140 | |

| Other Aromatic C | 110 - 130 | |

| -CF₂- | 115 - 125 | Triplet (¹JCF) |

| Cyclopropyl C | 5 - 20 |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- | -90 to -120 | t | ²JFH |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms and understanding the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, and within the cyclopropyl ring spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the protonated carbons in both the aromatic ring and the cyclopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This experiment is key to establishing the connectivity between the cyclopropyldifluoromethyl group and the aniline ring, for example, by showing a correlation from the cyclopropyl protons to the aromatic C-3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to confirm the substitution pattern on the aniline ring and to understand the preferred conformation of the cyclopropyldifluoromethyl substituent relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

Characterization of Aniline, C-F, and Cyclopropyl Signatures

The vibrational spectra of this compound will be a composite of the characteristic vibrations of its constituent parts.

Aniline Signatures: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹. Aromatic C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ region.

C-F Signatures: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms in the difluoromethyl group will likely result in strong, characteristic absorptions in this region.

Cyclopropyl Signatures: The cyclopropyl group has several characteristic vibrational modes. C-H stretching vibrations of the cyclopropyl ring are found just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are typically observed in the fingerprint region, with a characteristic band around 1000-1050 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aniline (-NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |

| N-H Bend | 1600 - 1650 | IR | |

| C-N Stretch | 1250 - 1350 | IR | |

| Difluoromethyl (-CF₂-) | C-F Stretch | 1000 - 1400 | IR |

| Cyclopropyl | C-H Stretch | ~3050 - 3100 | IR, Raman |

| Ring Deformation | ~1000 - 1050 | IR, Raman |

Conformational Insights from Vibrational Modes

Subtle shifts in the vibrational frequencies and changes in band shapes can provide insights into the conformational preferences of the molecule. The rotational orientation of the cyclopropyldifluoromethyl group with respect to the aniline ring can influence the vibrational coupling between these two moieties. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to predict stable conformers and assign vibrational modes more accurately.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₁F₂N), the nominal molecular weight is 183.20 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 183.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aniline derivatives include the loss of small neutral molecules. For this specific compound, key fragmentation patterns could involve:

Loss of a hydrogen atom: [M-H]⁺ at m/z 182.

Loss of the cyclopropyl group: Cleavage of the bond between the difluoromethyl carbon and the cyclopropyl ring could lead to a fragment at m/z 142.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule could result in a fragment at m/z 163.

Fragmentation of the aniline ring: As is common for anilines, cleavage of the aromatic ring can occur, often initiated by the loss of HCN, leading to a fragment at m/z 156.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. For this compound (C₁₀H₁₁F₂N), HRMS provides a precise measurement of its molecular mass, allowing for differentiation from other compounds with the same nominal mass.

The theoretical exact mass of the monoisotopic molecular ion [M+H]⁺ of this compound can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N). This calculation provides a highly specific value that can be compared against experimental results.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₁F₂N | [M]⁺ | 183.08593 |

| C₁₀H₁₁F₂N | [M+H]⁺ | 184.09371 |

Furthermore, the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C, provides a characteristic signature that can be used to verify the elemental formula. The predicted isotopic distribution for the [M+H]⁺ ion of C₁₀H₁₂F₂N⁺ shows a primary peak (M) corresponding to the molecule containing only the most abundant isotopes and smaller peaks (M+1, M+2) corresponding to molecules containing one or two ¹³C atoms, respectively. The relative intensities of these peaks are predictable and serve as a crucial verification point.

Table 2: Predicted Isotopic Distribution for the [M+H]⁺ Ion of this compound

| Ion | Relative Abundance (%) |

|---|---|

| M | 100.00 |

| M+1 | 10.93 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

The structure of this compound suggests several potential fragmentation points. The bond between the difluoromethyl group and the cyclopropyl ring, the bond between the difluoromethyl group and the aniline ring, and the bonds within the cyclopropyl ring are all potential sites for cleavage. Common fragmentation behaviors for aniline derivatives often involve the amine group and the aromatic ring.

Proposed Key Fragmentation Pathways:

Loss of the cyclopropyl group: A primary fragmentation could involve the cleavage of the C-C bond to release the cyclopropyl radical (C₃H₅•), leading to a significant fragment ion.

Loss of HF: The presence of two fluorine atoms makes the neutral loss of hydrogen fluoride (HF) a probable fragmentation pathway.

Ring opening of the cyclopropyl group: The strained cyclopropyl ring may undergo ring-opening followed by rearrangement and further fragmentation.

Cleavage of the aniline ring: Fragmentation of the aromatic ring itself can also occur, leading to smaller characteristic ions.

Table 3: Plausible Product Ions in the MS/MS Spectrum of this compound ([M+H]⁺ Precursor)

| Proposed Fragment (m/z) | Proposed Neutral Loss | Plausible Structure of Fragment |

|---|---|---|

| 142.06 | C₃H₅• | [Aniline-CF₂]⁺ |

| 164.08 | HF | [C₁₀H₁₁FN]⁺ |

| 116.05 | C₄H₅F₂ | [Aniline-CH]⁺ |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. The aniline moiety in this compound is the primary chromophore. Aniline itself typically exhibits two main absorption bands corresponding to π→π* transitions. researchgate.net The presence of the cyclopropyldifluoromethyl substituent at the meta position is expected to have a modest influence on the position and intensity of these absorption bands compared to unsubstituted aniline.

Based on the electronic properties of aniline, this compound is predicted to have a strong absorption band around 230-240 nm and a weaker, longer-wavelength band around 280-290 nm. researchgate.netnih.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* (Benzenoid E2 band) | ~235 |

Aniline derivatives are known to fluoresce, and the emission properties are often sensitive to the solvent environment and pH. nist.gov The neutral, non-ionized form is typically the most fluorescent species. nist.gov It is anticipated that this compound would exhibit fluorescence with an emission maximum in the range of 340-360 nm when excited at its longer-wavelength absorption maximum. The quantum yield of fluorescence would be dependent on the rigidity of the structure and the presence of any quenching species.

Single Crystal X-Ray Diffraction for Absolute Structure and Stereochemistry

Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Should a single crystal of this compound be grown and analyzed, the resulting data would provide an unambiguous confirmation of its covalent structure. While the molecule does not possess a chiral center, SCXRD would precisely define the conformation of the cyclopropyl and difluoromethyl groups relative to the aniline ring in the solid state.

Table 5: Information Obtainable from a Hypothetical Single Crystal X-Ray Diffraction Study

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-N-H). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

Computational Chemistry and Theoretical Investigations of 3 Cyclopropyldifluoromethyl Aniline

Mechanistic Probing of Synthetic Reactions and Transformations

Energy Barriers and Reaction Kinetics Predictions:Without mechanistic studies, there is no data on the calculated activation energies or predicted rate constants for reactions involving this compound. Such data is essential for understanding and optimizing synthetic protocols.

While computational studies on broader classes of aniline (B41778) derivatives exist, the specific combination of the cyclopropyl (B3062369) and difluoromethyl groups at the meta-position of the aniline ring presents a unique electronic and steric profile that cannot be accurately extrapolated from research on simpler analogs. The inductive effect of the difluoromethyl group and the unique orbital contributions of the cyclopropyl ring would have a combined influence on the aniline moiety's reactivity and properties that necessitates a dedicated computational investigation.

The absence of such fundamental theoretical data highlights an opportunity for future research. A comprehensive computational study of 3-(Cyclopropyldifluoromethyl)aniline would provide valuable insights for chemists working on the synthesis and application of novel fluorinated and cyclopropyl-containing compounds.

Solvent Effects and Catalytic Influences on Reaction Mechanisms

Computational studies are instrumental in understanding how the surrounding environment, such as solvents and catalysts, can influence the reaction pathways of this compound. The polarity of the solvent, for instance, can significantly impact the stability of reactants, transition states, and products, thereby altering reaction rates and selectivity.

Theoretical models, such as the Polarizable Continuum Model (PCM), are commonly employed to simulate the effects of different solvents. By representing the solvent as a continuous medium with a specific dielectric constant, researchers can calculate the energetic changes that occur during a reaction in various solvent environments. For aniline derivatives, solvent effects are particularly important in reactions involving the amino group, such as nucleophilic aromatic substitutions. The hydrogen-bonding capability of both the amino group and the solvent molecules can lead to specific solvent-solute interactions that are not captured by simple continuum models. More advanced computational methods can explicitly include a few solvent molecules in the quantum mechanical calculation to model these specific interactions.

In the context of catalysis, computational chemistry can be used to model the interaction of this compound with a catalyst, whether it be a metal complex or an organocatalyst. Density Functional Theory (DFT) is a widely used method for these investigations. By calculating the potential energy surface of the catalyzed reaction, researchers can identify the lowest energy pathway and determine the role of the catalyst in lowering the activation energy. For example, in cross-coupling reactions to form C-N bonds, DFT calculations can help to elucidate the catalytic cycle, including oxidative addition, reductive elimination, and the role of ligands in promoting the desired transformation.

A hypothetical study on the N-arylation of this compound could involve the following computational steps:

Geometry optimization of the reactants, catalyst, and intermediates in the gas phase and in different solvents.

Transition state searching to identify the energy barriers for each step of the reaction.

Calculation of the reaction energies and activation energies to determine the rate-determining step.

Such studies would provide valuable information for optimizing reaction conditions to improve yield and selectivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting the spectroscopic data of molecules like this compound, which is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

The typical workflow for predicting NMR spectra involves:

A conformational search to identify the low-energy conformers of the molecule.

Geometry optimization of each conformer using a suitable DFT functional and basis set.

Calculation of the NMR shielding tensors for each optimized conformer.

Boltzmann averaging of the shielding constants based on the relative energies of the conformers.

Conversion of the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational NMR prediction would be particularly useful for assigning the signals of the aromatic protons and carbons, as well as those of the cyclopropyl and difluoromethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 |

| Aromatic-C | 115 - 150 |

| Cyclopropyl-H | 0.5 - 1.5 |

| Cyclopropyl-C | 5 - 15 |

| CF₂-C | 120 - 130 (triplet) |

| NH₂-H | 3.5 - 4.5 |

Note: These are illustrative values and the actual predicted shifts would depend on the level of theory and solvent model used.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations are invaluable for assigning the observed bands in experimental spectra to specific molecular vibrations.

The process for calculating vibrational spectra is as follows:

Geometry optimization of the molecule to find its equilibrium structure.

Calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

Diagonalization of the Hessian matrix to obtain the vibrational frequencies and normal modes.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and deficiencies in the computational method. For this compound, these calculations would help to identify the characteristic stretching and bending frequencies of the N-H bonds in the amino group, the C-F bonds in the difluoromethyl group, and the various vibrations of the aromatic ring and cyclopropyl group. openreview.net

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H symmetric stretch | ~3400 |

| N-H asymmetric stretch | ~3500 |

| C-H aromatic stretch | 3000 - 3100 |

| C-F symmetric stretch | 1050 - 1150 |

| C-F asymmetric stretch | 1100 - 1200 |

| C-N stretch | 1250 - 1350 |

Note: These are approximate values based on typical ranges for these functional groups.

Application of Machine Learning and Artificial Intelligence in Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the fields of chemical synthesis and materials discovery. For a molecule like this compound, these technologies can be applied to predict its properties, design synthetic routes, and optimize reaction conditions.

Once a synthetic route is proposed, ML models can be used to optimize the reaction conditions for each step. researchgate.net By analyzing large datasets of experimental results, these models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and minimize byproducts. This data-driven approach can significantly reduce the number of experiments required to develop a robust and efficient synthesis.

ML models can be trained to predict a wide range of molecular properties, including physicochemical properties, biological activity, and material characteristics. research.googlechemrxiv.org For this compound, a quantitative structure-activity relationship (QSAR) model could be developed to predict its potential as a building block for pharmaceuticals or agrochemicals. nih.govnih.gov

Virtual screening is another powerful application of ML in which large libraries of virtual compounds are computationally evaluated for their potential to interact with a biological target. researchgate.netfrontiersin.orgnih.govnih.gov If this compound were to be used as a scaffold for drug discovery, virtual screening could be employed to identify derivatives with high predicted binding affinity to a specific protein target. This would allow researchers to prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.

Exploration of 3 Cyclopropyldifluoromethyl Aniline As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Organic Molecules

The aniline (B41778) moiety in 3-(Cyclopropyldifluoromethyl)aniline serves as a versatile nucleophile and a precursor for a variety of functional group transformations, enabling its incorporation into a diverse range of organic molecules. The amino group can readily undergo N-alkylation, N-arylation, acylation, and sulfonylation reactions to afford a plethora of substituted aniline derivatives.

One of the most fundamental reactions of anilines is their diazotization upon treatment with nitrous acid, which yields a highly versatile diazonium salt intermediate. This intermediate can subsequently undergo a suite of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide variety of substituents onto the aromatic ring, such as halogens, cyano, hydroxyl, and aryl groups.

Furthermore, the aniline derivative can participate in various carbon-nitrogen bond-forming reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of this compound with aryl halides or triflates to form diarylamines. Similarly, it can be utilized in copper-catalyzed N-arylation reactions, such as the Ullmann condensation.

The amino group also activates the aromatic ring towards electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. While the steric bulk of the cyclopropyldifluoromethyl group might influence the regioselectivity, reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation can be employed to further functionalize the aromatic core.

Table 1: Potential Reactions for Functionalizing this compound

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Diaryl Amine |

| Acylation | Acyl chloride or anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl Halide/Nitrile |

| Electrophilic Halogenation | X₂ (X = Br, Cl) | Halo-substituted Aniline |

Role in the Construction of Bioactive Scaffolds and Chemical Probes

The unique combination of the cyclopropyl (B3062369) ring and the difluoromethyl group makes this compound a particularly attractive building block for the synthesis of bioactive molecules and chemical probes. The cyclopropyl group is a well-known bioisostere for phenyl rings and other larger groups, often leading to improved metabolic stability and reduced off-target toxicity. The difluoromethyl group, on the other hand, can act as a bioisostere for a hydroxyl group or a thiol, and its high lipophilicity can enhance membrane permeability.

In medicinal chemistry, aniline derivatives are precursors to a vast number of pharmaceuticals. The incorporation of the cyclopropyldifluoromethyl moiety can be a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. For example, this building block could be used in the synthesis of kinase inhibitors, where the aniline core often serves as a key hydrogen-bonding motif for interaction with the enzyme's active site.

As a component of chemical probes, the this compound scaffold can be elaborated to include reporter groups such as fluorophores or affinity tags. The unique fluorine signature of the difluoromethyl group could also be exploited for ¹⁹F NMR-based screening and imaging applications, providing a powerful tool for studying biological systems.

Development of Novel Polycyclic and Heterocyclic Systems

Aniline and its derivatives are fundamental precursors in the synthesis of a wide variety of nitrogen-containing polycyclic and heterocyclic systems, which form the core of many natural products and pharmaceuticals. This compound can be expected to participate in a range of classical and modern cyclization reactions to generate novel and complex molecular architectures.

For instance, it can be employed in the Skraup and Doebner-von Miller reactions to synthesize quinolines, a privileged scaffold in medicinal chemistry. The Bischler-Napieralski and Pictet-Spengler reactions offer pathways to isoquinolines and tetrahydro-β-carbolines, respectively, by reacting acylated aniline derivatives with appropriate cyclizing agents.

Modern transition-metal-catalyzed methods further expand the possibilities. Palladium-catalyzed cascade reactions of appropriately substituted aniline derivatives can lead to the formation of polycyclic nitrogen heterocycles. nih.gov For example, N-alkenylated or N-alkynylated derivatives of this compound could undergo intramolecular cyclization reactions to form various five- and six-membered heterocyclic rings.

The presence of the cyclopropyldifluoromethyl group can influence the reactivity and selectivity of these cyclization reactions, potentially leading to the discovery of novel and stereochemically complex polycyclic systems with interesting biological activities.

Table 2: Examples of Heterocyclic Systems Derived from Aniline Precursors

| Heterocycle | Synthetic Method |

| Quinolines | Skraup synthesis, Doebner-von Miller reaction |

| Indoles | Fischer indole synthesis |

| Isoquinolines | Bischler-Napieralski reaction |

| Acridines | Bernthsen acridine synthesis |

| Phenazines | Wohl-Aue reaction |

Applications in Materials Chemistry and Supramolecular Assembly

The aromatic nature and the presence of a reactive amino group make aniline derivatives valuable components in the field of materials chemistry and supramolecular assembly. Polyaniline, a conducting polymer, is one of the most well-known examples of a material derived from aniline. While the direct polymerization of this compound might be challenging due to the steric hindrance of the substituent, it could be incorporated as a co-monomer to tune the properties of conducting polymers, such as solubility, processability, and electronic characteristics. nih.gov

In supramolecular chemistry, the amino group of anilines can participate in hydrogen bonding interactions, which are fundamental to the self-assembly of complex architectures. researchgate.netresearchgate.net The cyclopropyldifluoromethyl group can introduce additional non-covalent interactions, such as fluorine-based interactions, which can be exploited to direct the formation of specific supramolecular structures like liquid crystals, gels, or porous organic frameworks. The ability of aniline derivatives to form hydrogen-bonded complexes with other molecules makes them interesting candidates for crystal engineering and the design of co-crystals with tailored properties. researchgate.net

Furthermore, functionalized anilines can be used as building blocks for the synthesis of organic dyes and pigments. The electronic properties of the cyclopropyldifluoromethyl group could be harnessed to modulate the absorption and emission spectra of such materials, leading to the development of novel chromophores for applications in optoelectronics and sensing.

Conclusions and Future Research Directions in 3 Cyclopropyldifluoromethyl Aniline Chemistry

Summary of Key Academic Contributions and Remaining Challenges

While dedicated research on 3-(cyclopropyldifluoromethyl)aniline itself is not extensively documented in mainstream academic literature, the foundational knowledge for its synthesis and potential applications can be pieced together from broader studies on aniline (B41778) functionalization and the introduction of fluorinated alkyl groups.

Key academic contributions have largely focused on the development of methods for the difluoromethylation of aromatic rings. These methods can be broadly categorized and present their own sets of challenges:

Cross-Coupling Reactions: Copper-mediated cross-coupling of aryl halides or diazonium salts with a difluoromethyl source is a common strategy. However, the synthesis of the requisite precursors, such as 3-amino-1-halocyclopropyldifluoromethylbenzene, can be multi-step and low-yielding. A significant challenge remains in the development of robust and general catalytic systems that can tolerate the aniline functionality, which can often poison catalysts.

Direct C-H Functionalization: The direct replacement of a C-H bond with a C-CHF2 bond is a highly desirable and atom-economical approach. Recent advancements have seen the use of ruthenium and other transition metals to achieve para-selective C-H difluoromethylation of anilides. However, achieving meta-selectivity, as required for this compound, is a formidable challenge due to the inherent directing effects of the amino group. Overcoming this regioselectivity issue is a primary hurdle.

Photoredox Catalysis: Visible-light-induced methods have emerged as powerful tools for generating difluoromethyl radicals from precursors like ethyl difluoroiodoacetate for the functionalization of anilines. While effective for some aniline derivatives, the substrate scope and functional group tolerance for complex systems remain to be fully explored. Furthermore, controlling the position of functionalization on the aniline ring is a persistent challenge.

Table 1: Key Synthetic Challenges in Accessing this compound

| Challenge | Description |

| Regiocontrol | Directing the difluoromethyl group to the meta position of the aniline ring is difficult due to the ortho- and para-directing nature of the amino group. |

| Precursor Synthesis | The multi-step synthesis of appropriately functionalized precursors for cross-coupling reactions can be inefficient and costly. |

| Catalyst Compatibility | The aniline moiety can coordinate to and deactivate transition metal catalysts used in many cross-coupling and C-H functionalization reactions. |

| Scalability | Many of the current advanced difluoromethylation methods have only been demonstrated on a small scale and may not be readily scalable for industrial applications. |

Emerging Synthetic Strategies and Reactivity Concepts

The quest for more efficient and selective methods to synthesize molecules like this compound is driving innovation in synthetic chemistry. Several emerging strategies hold promise for overcoming the aforementioned challenges.

One of the most exciting frontiers is the development of late-stage difluoromethylation . This concept involves introducing the difluoromethyl group at a late step in a synthetic sequence, which is particularly valuable for the synthesis of complex molecules and for creating libraries of analogs for biological screening. Advances in photocatalysis and electrochemistry are providing new avenues for the generation of difluoromethyl radicals under mild conditions, which could be amenable to the direct functionalization of complex anilines.

The formation of electron donor-acceptor (EDA) complexes between anilines and difluoroalkylating agents under visible light is another promising strategy that avoids the need for a photocatalyst. This approach could offer a more streamlined and cost-effective route to difluoroalkylated anilines. Further research into the scope and mechanism of these reactions is warranted.

In terms of reactivity, the difluoromethyl group itself can participate in further transformations. While often considered relatively inert, the C-H bonds of the CHF2 group can be functionalized under certain conditions. Exploring the reactivity of the this compound scaffold could lead to the discovery of novel chemical transformations and the synthesis of new derivatives with unique properties.

Table 2: Comparison of Emerging Synthetic Strategies

| Strategy | Advantages | Potential for this compound Synthesis |

| Late-Stage C-H Functionalization | High atom economy, reduces the need for pre-functionalized starting materials, ideal for analog synthesis. | Could potentially allow for the direct meta-difluoromethylation of a cyclopropyl (B3062369) aniline derivative, bypassing multi-step precursor synthesis. |

| Photocatalytic Methods | Mild reaction conditions, high functional group tolerance, utilizes visible light as a renewable energy source. | Offers a potentially greener and more selective method for introducing the difluoromethyl group compared to traditional transition-metal catalysis. |

| EDA Complex Formation | Avoids the need for an external photocatalyst, potentially simplifying the reaction setup and reducing costs. | Could provide a direct and efficient pathway to the target molecule if the electronic properties of the aniline precursor are suitable. |

Interdisciplinary Research Opportunities

The unique combination of the aniline core, the cyclopropyl ring, and the difluoromethyl group in this compound opens up a wealth of opportunities for interdisciplinary research.

Medicinal Chemistry: Fluorine-containing compounds are prevalent in pharmaceuticals. The difluoromethyl group can enhance metabolic stability, improve binding affinity, and modulate pKa. The cyclopropyl group is a known bioisostere for phenyl rings and can introduce conformational rigidity, while the aniline scaffold is a common feature in many bioactive molecules. Therefore, this compound and its derivatives are attractive targets for the development of new therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

Agrochemicals: The principles of drug design in medicinal chemistry are often transferable to the development of new pesticides and herbicides. The incorporation of fluorinated groups is a well-established strategy for enhancing the efficacy and environmental profile of agrochemicals. The this compound scaffold could be explored for the development of new crop protection agents with improved properties.

Materials Science: The electronic properties of the difluoromethyl group can influence the photophysical and electronic characteristics of organic materials. Aniline derivatives are precursors to polyanilines, a class of conducting polymers. The incorporation of the cyclopropyldifluoromethyl moiety could lead to the development of new polymers with tailored electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.